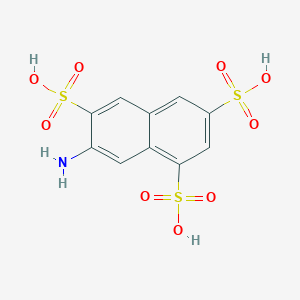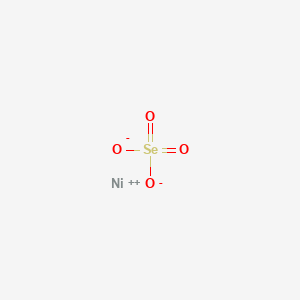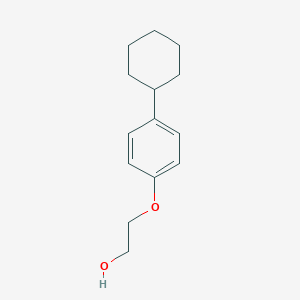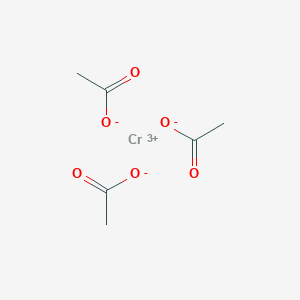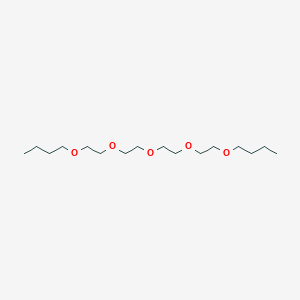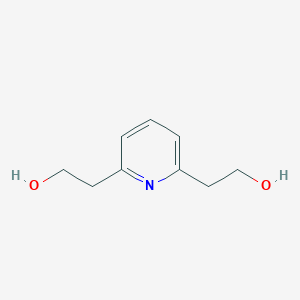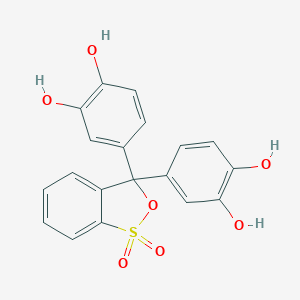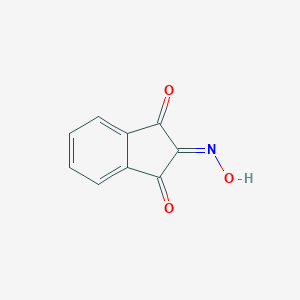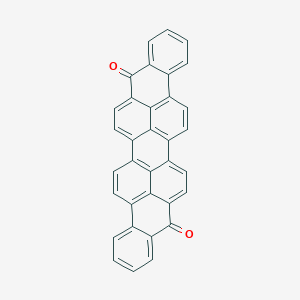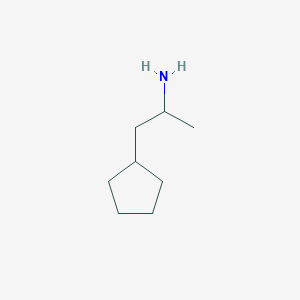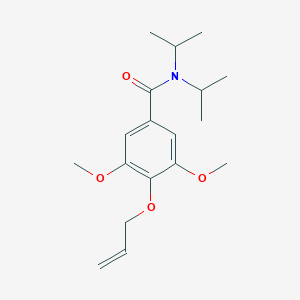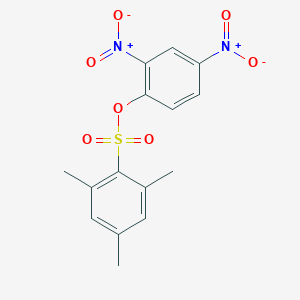
Tribromure d'indium
Vue d'ensemble
Description
Indium tribromide (InBr3) is a chemical compound of indium and bromine . It is a Lewis acid and has been used in organic synthesis . It has the same crystal structure as aluminium trichloride, with 6 coordinate indium atoms .
Synthesis Analysis
Indium tribromide is formed by the reaction of indium and bromine . InBr3 forms complexes with ligands, L, InBr3L, InBr3L2, InBr3L3 . Reaction with indium metal forms lower valent indium bromides, InBr2, In4Br7, In2Br3, In5Br7, In7Br9, indium (I) bromide . In refluxing xylene solution InBr3 and In metal react to form InBr2 .Molecular Structure Analysis
Indium tribromide has the same crystal structure as aluminium trichloride, with 6 coordinate indium atoms . When molten it is dimeric, In2Br6, and it is predominantly dimeric in the gas phase .Chemical Reactions Analysis
Indium tribromide has been used as a catalyst in the transfer-hydrogenation from dihydroaromatic compounds to di- and trisubstituted alkenes . The scope of the reactions could be expanded towards electron-deficient aryl-substituted alkenes and even to a dialkyl-substituted alkene . The regiodivergent hydrodeuterogenation as well as the deuterohydrogenation were realized with two regiospecifically deuterium-labelled HD surrogates to access site selective deuterium incorporation in the products .Physical And Chemical Properties Analysis
Indium tribromide has a melting point of 435 °C and a density of 4.74 g/cm³ . It is soluble in water and organic solvents, such as ether, ethanol, and dichloromethane .Applications De Recherche Scientifique
Applications médicales et biologiques
Les complexes d'indium (III), qui comprennent le tribromure d'indium, sont des espèces polyvalentes qui émettent des électrons d'Auger, ce qui les rend adaptés à un large éventail d'applications biologiques et médicales . Les propriétés de ces complexes dépendent du ligand primaire utilisé pour leur synthèse .
Activités antimicrobiennes : Les complexes d'indium (III) ont été largement étudiés pour leurs activités antimicrobiennes contre divers micro-organismes, notamment les bactéries, les champignons, les virus et les parasites . Le mécanisme d'action spécifique peut varier en fonction du type de micro-organisme ciblé .
Applications anticancéreuses : Les complexes d'indium (III) ont montré un potentiel dans les applications anticancéreuses . Cependant, leur efficacité dans ce domaine est encore à l'étude .
Bio-imagerie : Les complexes d'indium (III) ont été utilisés dans des applications de bio-imagerie en raison de leur capacité à émettre des électrons d'Auger .
Applications radiopharmaceutiques : Les complexes d'indium (III), en particulier ceux avec l'isotope indium-111, ont été étudiés pour diverses applications médicales et biologiques en raison de leur capacité à capturer des électrons lorsqu'ils sont exposés aux rayonnements gamma . Cette propriété a rendu leur application en radiopharmacie diagnostique médicale possible .
Synthèse chimique
Le this compound a été utilisé comme catalyseur dans les réactions de transfert d'hydrogénation <svg
Mécanisme D'action
Target of Action
Indium tribromide, also known as tribromoindigane, is a chemical compound of indium and bromine . It primarily targets the chemical reactions in organic synthesis . As a Lewis acid, it can accept a pair of electrons and form a coordinate covalent bond, making it a useful catalyst in various chemical reactions .
Mode of Action
Indium tribromide interacts with its targets by acting as a catalyst in different types of Friedel-Crafts reactions . It forms complexes with ligands, resulting in various compounds like InBr3L, InBr3L2, and InBr3L3 . The interaction with its targets leads to changes in the chemical structure and properties of the substances involved .
Biochemical Pathways
The specific biochemical pathways affected by indium tribromide are dependent on the type of reaction it catalyzes. For instance, in Friedel-Crafts reactions, it can facilitate the alkylation and acylation of aromatic compounds . The downstream effects of these reactions can lead to the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of indium tribromide’s action are primarily seen in the products of the reactions it catalyzes. For example, in the Friedel-Crafts reactions, it can help produce a variety of alkylated or acylated aromatic compounds .
Action Environment
The action, efficacy, and stability of indium tribromide can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, temperature, and pressure . It’s worth noting that indium tribromide is hygroscopic and forms yellow-white monoclinic crystals .
Avantages Et Limitations Des Expériences En Laboratoire
Indium tribromide is a useful reagent for lab experiments due to its stability and non-volatility. It is also relatively easy to synthesize and can be used in a variety of applications. However, Indium tribromide is toxic and should be handled with care. In addition, it is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving indium tribromide. These include further studies into its biochemical and physiological effects, as well as its potential use in the synthesis of new pharmaceuticals. In addition, Indium tribromide could be used to explore new catalytic pathways for organic synthesis. Finally, further research could be conducted to optimize the synthesis of Indium tribromide and to explore new applications for the compound.
Méthodes De Synthèse
Indium tribromide is synthesized through the reaction of indium metal with bromine gas. The reaction can be represented as In + 3Br2 → Indium tribromide. The reaction is typically carried out at temperatures ranging from 100-150°C, and the reaction can be catalyzed by the addition of a small amount of water or alcohol. The reaction is highly exothermic and produces a white solid, which is then filtered and dried.
Safety and Hazards
Indium tribromide may cause eye and skin burns, difficulty breathing, and pulmonary edema . It is sensitive to moisture and releases hydrobromic acid and possibly corrosive hydrogen bromide vapors when in contact with moisture . Indium compounds are known health hazards for lung cancer and interstitial pneumonia .
Propriétés
IUPAC Name |
tribromoindigane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHZOAONLKYQL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[In](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InBr3, Br3In | |
| Record name | indium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065485 | |
| Record name | Indium bromide (InBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Yellowish odorless crystalline powder; [MSDSonline] | |
| Record name | Indium tribromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13465-09-3 | |
| Record name | Indium tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium bromide (InBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium bromide (InBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



